Benzquinamide

Description

Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.

BENZQUINAMIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974.

See also: Benzquinamide Hydrochloride (active moiety of).

Properties

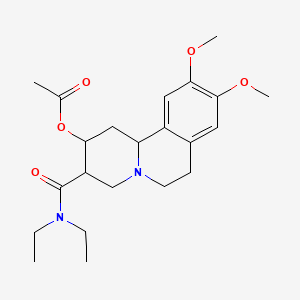

IUPAC Name |

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZILQVIPPROJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022657 | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.90e-01 g/L | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM DIISOPROPYL ETHER | |

CAS No. |

63-12-7, 23844-24-8 | |

| Record name | Benzquinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzquinamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzquinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzquinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-131.5, 130-131.5 °C, 131 °C | |

| Record name | Benzquinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZQUINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzquinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzquinamide's Interaction with Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide, a now-discontinued antiemetic agent, has been historically classified as a neuroleptic and dopamine antagonist. This classification is primarily supported by its ability to counteract the effects of dopamine agonists such as apomorphine. However, a comprehensive, publicly available dataset quantifying its binding affinity and functional antagonism at various dopamine receptor subtypes is notably scarce. This technical guide consolidates the available qualitative evidence for benzquinamide's antidopaminergic properties and provides detailed, generalized experimental protocols for determining key quantitative parameters such as binding affinity (Ki) and functional potency (IC50). Furthermore, it outlines the canonical dopamine D2 receptor signaling pathway and illustrates the workflows for the described experimental procedures using logical diagrams.

Introduction

Benzquinamide was developed in the 1960s and primarily used for the management of postoperative nausea and vomiting. Its clinical profile, including certain side effects, suggested an interaction with the central nervous system, leading to its classification as a neuroleptic.[1] The primary mechanism of action for many neuroleptic and antiemetic drugs involves the blockade of dopamine receptors, particularly the D2 subtype, in the chemoreceptor trigger zone (CTZ) and other central pathways.[2]

While benzquinamide's efficacy in blocking dopamine-mediated responses like apomorphine-induced emesis is documented, precise quantitative data on its receptor pharmacology is limited in publicly accessible literature.[1][3] One study reports a pKi of 5.4 for agonist activity at the D2 receptor, which translates to a Ki of approximately 3981 nM.[4] However, this is incongruent with its established role as an antagonist. This guide aims to provide a framework for the full characterization of benzquinamide's interaction with dopamine receptors.

Quantitative Data Summary

The available quantitative data for benzquinamide's interaction with dopamine receptors is sparse. The following table summarizes the known value and highlights the significant gaps in the current understanding of its pharmacological profile.

| Parameter | Receptor Subtype | Value | Compound | Comments | Reference |

| pKi | D2 | 5.4 | Benzquinamide | This value suggests very weak agonist activity and is inconsistent with its classification as an antagonist. | [4] |

| Ki | D2, D3, D4, D5 | Not Available | Benzquinamide | No published antagonist binding affinity data has been identified. | - |

| IC50/EC50 | D1, D2, D3, D4, D5 | Not Available | Benzquinamide | No published functional antagonism data has been identified. | - |

Experimental Protocols for Characterization

To address the gaps in the quantitative understanding of benzquinamide's dopamine receptor pharmacology, the following established experimental protocols can be employed.

Competitive Radioligand Binding Assay for Determining Ki

This in vitro assay quantifies the affinity of a test compound (unlabeled ligand, e.g., benzquinamide) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of benzquinamide for dopamine receptor subtypes (e.g., D2).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., CHO-K1 or HEK293 cells expressing D2 receptors).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D2 receptors).

-

Unlabeled Ligand: Benzquinamide hydrochloride.

-

Reference Compound: A well-characterized dopamine receptor antagonist with known affinity (e.g., Haloperidol or Sulpiride) for assay validation.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the dopamine receptor of interest and resuspend them in assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a reference compound (e.g., 10 µM Haloperidol).

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of benzquinamide.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the benzquinamide concentration.

-

Determine the IC50 value (the concentration of benzquinamide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Figure 1: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay for Determining IC50

This assay measures the ability of a compound to antagonize the effect of an agonist on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is modulated by dopamine receptors. D1-like receptors (D1 and D5) typically stimulate adenylyl cyclase to increase cAMP, while D2-like receptors (D2, D3, and D4) inhibit adenylyl cyclase, leading to decreased cAMP levels.

Objective: To determine the functional potency (IC50) of benzquinamide as an antagonist at dopamine D2 receptors.

Materials:

-

Cell Line: A stable cell line expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ or HTRF®).

-

Agonist: A known D2 receptor agonist (e.g., Quinpirole).

-

Forskolin: An activator of adenylyl cyclase, used to stimulate a basal level of cAMP production that can then be inhibited by the D2 agonist.

-

Test Compound: Benzquinamide hydrochloride.

-

Assay Buffer/Medium: As recommended for the specific cell line and reporter system.

-

Lysis Buffer (if required by the assay kit).

-

Detection Reagents (e.g., Luciferin substrate, HTRF reagents).

-

White or black opaque 96-well or 384-well plates.

-

Plate reader capable of luminescence or time-resolved fluorescence detection.

Procedure:

-

Cell Plating: Seed the cells into the appropriate microplate and allow them to adhere overnight.

-

Compound Addition: Add varying concentrations of benzquinamide to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the D2 agonist (e.g., the EC80 of quinpirole) and forskolin to all wells except the negative controls.

-

Incubation: Incubate for a specified time to allow for cAMP modulation (e.g., 30-60 minutes).

-

Detection: Lyse the cells (if necessary) and add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on a luminometer or HTRF-compatible plate reader.

Data Analysis:

-

Normalize the data, for instance, by setting the signal in the presence of forskolin alone as 100% and the signal with the D2 agonist and forskolin as 0%.

-

Plot the normalized response against the logarithm of the benzquinamide concentration.

-

Determine the IC50 value (the concentration of benzquinamide that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP response) using non-linear regression.

References

- 1. Dopamine receptor occupancy in vivo: measurement using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of apomorphine-induced vomiting by benzquinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Benzquinamide synthesis and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Benzquinamide

Abstract

Chemical and Physical Properties

Benzquinamide is a solid substance with a melting point of 130-131.5°C.[2] It is characterized by its limited water solubility.[2] The chemical structure and key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Benzquinamide

| Property | Value | Source(s) |

| IUPAC Name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate | [3] |

| Molecular Formula | C22H32N2O5 | [4] |

| Molecular Weight | 404.51 g/mol | [4] |

| CAS Number | 63-12-7 | [3] |

| Melting Point | 130-131.5 °C | [2] |

| Water Solubility | 153 mg/L (experimentally determined) | [2] |

| logP | 1.7 - 2.49 | [2] |

| State | Solid | [2] |

Synthesis of Benzquinamide

The synthesis can be broadly outlined as follows:

-

Reduction: The starting material, a 2-oxo derivative of the benzoquinolizine core, is reduced to the corresponding 2-hydroxy compound.

-

Acetylation: The resulting hydroxyl group is then acetylated using an acetylating agent like acetic anhydride in the presence of pyridine to yield the final product, benzquinamide.[5]

Below is a simplified diagram illustrating this synthetic transformation.

Caption: Generalized synthetic pathway of Benzquinamide.

Mechanism of Action

The precise mechanism of action for benzquinamide's antiemetic effects is not fully elucidated. It is known to possess a range of pharmacological activities, including antihistaminic, mild anticholinergic, and sedative properties.[2] Some studies suggest it acts as an antagonist at dopamine D2, D3, and D4 receptors, as well as α2-adrenergic receptors.[6] However, other sources indicate its primary mechanism may be through antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.

Table 2: Receptor Binding Affinity (Ki) of Benzquinamide

| Receptor | Ki (nM) | Source(s) |

| Dopamine D2 | 4,369 | [6] |

| Dopamine D3 | 3,592 | [6] |

| Dopamine D4 | 574 | [6] |

| α2A-Adrenergic | 1,365 | [6] |

| α2B-Adrenergic | 691 | [6] |

| α2C-Adrenergic | 545 | [6] |

The diagram below illustrates the proposed antagonist activity of benzquinamide at various receptors, which is believed to contribute to its antiemetic and sedative effects.

Caption: Proposed mechanism of action of Benzquinamide.

Pharmacokinetics

Benzquinamide exhibits incomplete bioavailability when administered via capsule or suppository routes, relative to intramuscular injection.[2] It is metabolized in the liver and has a relatively short half-life.

Table 3: Pharmacokinetic Properties of Benzquinamide

| Property | Value | Source(s) |

| Bioavailability | 33-39% (capsule and suppository) | |

| Protein Binding | 58% | |

| Metabolism | Hepatic | |

| Half-life | 40 minutes |

Clinical Use and Discontinuation

Benzquinamide was indicated for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery.[1][2] It was typically administered via intramuscular or intravenous routes.[2] The manufacturer discontinued the product for marketing reasons, and no generic versions are currently available.[1] Hypertensive episodes and transient arrhythmias were reported more frequently with intravenous administration, leading to a preference for the intramuscular route.[1]

Conclusion

Benzquinamide is a historically significant antiemetic agent with a complex pharmacological profile. While its clinical use has ceased, its chemical structure and biological activity remain of interest to medicinal chemists and pharmacologists. This guide has summarized the available technical information on its synthesis and properties, providing a foundation for further research and understanding of this class of compounds.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H-benzo[a]quinolizine-3-carboxamide,n,n-diethyl-1,3,4,6,7,11b-hexahydro-2-hydroxy-9,10-dimethoxy-,methyl ester carbonate [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

Benzquinamide: A Technical Guide for its Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzquinamide is a benzoquinolizine derivative that has historically been recognized for its antiemetic properties. While its clinical use has been discontinued, its unique pharmacological profile presents it as a valuable tool for neuroscience research. This technical guide provides an in-depth overview of benzquinamide's mechanism of action, quantitative receptor binding data, detailed experimental protocols for its use in neuroscience research, and a visualization of its associated signaling pathways.

Core Mechanism of Action

Benzquinamide's primary mechanism of action is the antagonism of dopamine D2 receptors. It also exhibits antagonist activity at other dopamine receptor subtypes and alpha-2-adrenergic receptors.[1] Contrary to some historical classifications, recent data indicates that benzquinamide is not a significant antagonist of histamine H1 or muscarinic acetylcholine receptors.[1] Its antiemetic effects are attributed to its action on the chemoreceptor trigger zone (CTZ) in the brainstem, a region rich in D2 receptors.

Quantitative Receptor Binding Profile

The affinity of benzquinamide for various neurotransmitter receptors has been quantified through in vitro binding assays. The inhibition constants (Ki) provide a measure of the drug's binding affinity, with lower values indicating a stronger affinity.

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| Dopamine D2 | 4,369 | Not Specified | Not Specified | [1] |

| Dopamine D3 | 3,592 | Not Specified | Not Specified | [1] |

| Dopamine D4 | 574 | Not Specified | Not Specified | [1] |

| α2A-Adrenergic | 1,365 | Not Specified | Not Specified | [1] |

| α2B-Adrenergic | 691 | Not Specified | Not Specified | [1] |

| α2C-Adrenergic | 545 | Not Specified | Not Specified | [1] |

Signaling Pathways

Benzquinamide's antagonism of D2-like dopamine receptors (D2, D3, and D4) primarily interferes with G-protein coupled signaling cascades. These receptors are typically coupled to inhibitory G-proteins (Gi/o).

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by benzquinamide blocks the downstream effects of dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3][4][5]

References

- 1. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coupling of dopamine receptor subtypes to multiple and diverse G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]

- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Historical Research Applications of Benzquinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzquinamide is a quinolizine derivative that was historically investigated and utilized as an antiemetic agent. Though now largely discontinued, a review of its historical research applications provides valuable insights into its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects. This technical guide consolidates the available data on Benzquinamide, presenting its receptor binding affinities, summarizing key in-vivo and clinical studies, detailing experimental protocols, and visualizing its proposed signaling pathways.

Pharmacological Profile

Benzquinamide's primary therapeutic application was in the prevention and treatment of nausea and vomiting, particularly in postoperative settings. Its mechanism of action is complex and has been attributed to its interaction with multiple neurotransmitter systems.

Receptor Binding Affinity

Benzquinamide exhibits antagonist activity at several G-protein coupled receptors. The following table summarizes its known binding affinities (Ki values) for various receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 4,369[1] |

| Dopamine D3 | 3,592[1] |

| Dopamine D4 | 574[1] |

| α2A-Adrenergic | 1,365[1][2] |

| α2B-Adrenergic | 691[1][2] |

| α2C-Adrenergic | 545[1][2] |

Note: While some early literature suggested interactions with histamine H1 and muscarinic acetylcholine receptors, a 2012 study by Gregori-Puigjané et al. indicated this might be incorrect.[1]

Key Preclinical and Clinical Investigations

Antiemetic Efficacy in Animal Models

Benzquinamide's antiemetic properties were evaluated in canine models utilizing apomorphine-induced emesis and conditioned avoidance response tests.

| Experimental Model | Endpoint | Benzquinamide ED50 |

| Apomorphine-Induced Emesis in Dogs | Inhibition of emesis | 0.69 mg/kg[1] |

| Conditioned Avoidance (Shuttle Box Test) in Dogs | Inhibition of conditioned avoidance | 2.77 mg/kg[1] |

Clinical Trial: Antiemetic Effect in Patients Receiving 5-Fluorouracil

A double-blind, controlled study evaluated the efficacy of oral Benzquinamide against a placebo and prochlorperazine in patients experiencing nausea and vomiting induced by 5-fluorouracil chemotherapy.

| Treatment Group | Dosage | Incidence of Nausea and Vomiting |

| Benzquinamide | 100 mg, 3 times daily | Equal to placebo[3] |

| Prochlorperazine | 10 mg, 3 times daily | Significantly lower than Benzquinamide and placebo[3] |

| Placebo | - | Equal to Benzquinamide[3] |

The study concluded that at the tested oral dosage, Benzquinamide was not superior to placebo in preventing chemotherapy-induced nausea and vomiting.[3] Sedation was a notable side effect, occurring at a similar rate to prochlorperazine.[3]

Cardiovascular Effects in Anesthetized Dogs

A study by Smith et al. (1979) investigated the cardiovascular effects of intravenous Benzquinamide in anesthetized dogs.

| Dose of Benzquinamide (IV) | Observed Cardiovascular Effects |

| 0.5 to 5 mg/kg | Tachycardia, elevated blood norepinephrine levels, frequent ventricular arrhythmias, and brief hypotension.[4] |

The study concluded that Benzquinamide directly relaxes vascular smooth muscle, leading to reduced peripheral vascular resistance and hypotension, which is then compensated for by reflex sympathetic activation.[4]

Experimental Protocols

Apomorphine-Induced Emesis in Dogs

This protocol is a standard method for evaluating the antiemetic potential of drug candidates.

Objective: To assess the ability of a test compound to inhibit vomiting induced by the dopamine agonist apomorphine.

Animals: Healthy, adult dogs of a specific breed (e.g., beagles) are commonly used.

Procedure:

-

Acclimation: Animals are acclimated to the laboratory environment and handling procedures.

-

Fasting: Dogs are typically fasted overnight prior to the experiment to ensure an empty stomach.

-

Test Compound Administration: Benzquinamide or a vehicle control is administered at varying doses via a specific route (e.g., intramuscularly or intravenously) at a predetermined time before the emetic challenge.

-

Emetic Challenge: A standardized dose of apomorphine (e.g., 0.05-0.1 mg/kg) is administered subcutaneously or intravenously to induce emesis.

-

Observation: Following apomorphine administration, the animals are observed for a set period (e.g., 30-60 minutes). The primary endpoints recorded are the incidence of vomiting and the number of emetic episodes.

-

Data Analysis: The dose of the test compound that protects 50% of the animals from emesis (ED50) is calculated.

Conditioned Avoidance Shuttle Box Test in Dogs

This test assesses the potential of a drug to affect conditioned learning and memory, which can be indicative of central nervous system activity.

Objective: To evaluate the effect of a test compound on the acquisition and performance of a conditioned avoidance response.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented to signal the impending unconditioned stimulus (US), the foot shock.

Procedure:

-

Acclimation: Dogs are familiarized with the shuttle box apparatus.

-

Training: A trial begins with the presentation of the CS. If the dog moves to the other compartment of the shuttle box within a specified period (e.g., 10 seconds), the CS is terminated, and no shock is delivered (an avoidance response). If the dog fails to move, the US is presented until the dog escapes to the other compartment.

-

Test Compound Administration: Benzquinamide or a vehicle control is administered prior to the test session.

-

Testing: The number of avoidance responses is recorded over a series of trials.

-

Data Analysis: The dose of the test compound that reduces the number of avoidance responses by 50% (ED50) is determined.

Signaling Pathways

Benzquinamide's antagonist activity at dopamine D2-like and α2-adrenergic receptors suggests its mechanism of action involves the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking these receptors, Benzquinamide is presumed to prevent this inhibitory effect, thereby maintaining or increasing cAMP and PKA levels.

α2-Adrenergic Receptor Antagonism

Similar to D2 receptors, α2-adrenergic receptors are coupled to Gi proteins. Their activation by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Benzquinamide's antagonism at these receptors would counteract this effect, preventing the decrease in intracellular cAMP.

Conclusion

The historical research on Benzquinamide demonstrates a pharmacological profile characterized by antagonism at dopamine D2-like and α2-adrenergic receptors. While its clinical efficacy as an oral antiemetic for chemotherapy-induced nausea and vomiting was found to be limited in at least one study, its effects in preclinical models and its cardiovascular properties have been documented. The experimental protocols and signaling pathway information presented in this guide offer a valuable reference for researchers in pharmacology and drug development, providing context for the evaluation of centrally acting agents and a historical perspective on antiemetic drug discovery.

References

A Technical Guide to the Effects of Benzquinamide on Catecholamine Metabolism in the Brain

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzquinamide is a discontinued antiemetic agent. Research regarding its specific molecular interactions, particularly concerning central catecholamine metabolism, is limited and primarily dates from the 1960s and 1970s. This guide synthesizes available data and provides a framework for understanding its potential effects within the broader context of catecholamine pharmacology.

Introduction to Benzquinamide

Benzquinamide is a benzoquinolizine derivative first synthesized in the 1960s.[1] It was clinically used as an antiemetic for the prevention and treatment of postoperative nausea and vomiting.[1][2] Its pharmacological profile is characterized by antiemetic, antihistaminic, mild anticholinergic, and sedative properties.[2] While its primary mechanism of action for antiemesis is not fully elucidated, it is presumed to involve antagonism of muscarinic acetylcholine and histamine H1 receptors.[2] The drug has been discontinued, and detailed modern neurochemical studies are scarce.[1][2]

Effects on Catecholamine Systems: Evidence and Inferences

Direct, quantitative evidence detailing benzquinamide's effects on the metabolism of central nervous system (CNS) catecholamines—dopamine (DA) and norepinephrine (NE)—is not well-documented in available literature. However, peripheral effects have been noted that allow for informed inferences.

2.1 Peripheral Norepinephrine Levels

Studies in anesthetized dogs demonstrated that intravenous administration of benzquinamide (0.5 to 5 mg/kg) resulted in elevated blood norepinephrine levels. This effect was associated with tachycardia and brief hypotension. Crucially, when the autonomic ganglia were blocked with hexamethonium, the tachycardia and rise in norepinephrine were prevented, while the hypotensive effect was prolonged. This suggests that the observed increase in peripheral norepinephrine is not a result of direct stimulation of release or inhibition of metabolism, but rather a reflex sympathetic activation in response to the drug's vasodilatory and hypotensive effects.

2.2 Central Catecholamine Metabolism

There is a lack of direct studies measuring changes in brain concentrations of dopamine, norepinephrine, or their primary metabolites—homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylglycol (MHPG)—following benzquinamide administration. Without such data, its impact on central catecholamine turnover remains speculative. Drugs that increase the turnover of dopamine typically lead to a corresponding increase in its metabolite, HVA.[3][4] The relationship between brain HVA and plasma HVA is often used as an index of central dopamine metabolism.[5][6]

Given its known sedative properties and potential tranquilizing effects, an interaction with central dopaminergic or noradrenergic pathways, which are critical for arousal and vigilance, could be hypothesized.[7][8] However, this has not been experimentally substantiated.

Proposed Mechanisms and Signaling Pathways

Due to the limited specific data on benzquinamide, this section outlines the general pathways of catecholamine metabolism and illustrates where a pharmacological agent could intervene.

3.1 Catecholamine Synthesis and Degradation

Catecholamines are synthesized from the amino acid L-tyrosine.[9] Tyrosine is converted to L-DOPA, which is then decarboxylated to form dopamine.[9] In noradrenergic neurons, dopamine is further hydroxylated to create norepinephrine.[9] The metabolism and degradation of these neurotransmitters are primarily carried out by two key enzymes:

-

Monoamine Oxidase (MAO): Degrades dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC).

-

Catechol-O-Methyltransferase (COMT): Methylates catecholamines. It converts dopamine to 3-methoxytyramine and DOPAC to HVA.[10]

The diagram below illustrates this general metabolic pathway.

References

- 1. Benzquinamide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dopamine and homovanillic acid concentrations in striatal and limbic regions of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma homovanillic acid as an index of brain dopamine metabolism: enhancement with debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzquinamide. A new antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catecholamine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Benzquinamide

This guide provides a comprehensive overview of the in vitro pharmacodynamics of Benzquinamide, focusing on its mechanism of action, receptor binding profile, and effects on cellular signaling pathways.

Executive Summary

Benzquinamide is an antiemetic agent whose primary mechanism of action is the antagonism of dopamine and α2-adrenergic receptors. Contrary to some earlier presumptions, it does not exhibit significant affinity for muscarinic or histamine receptors. Its in vitro pharmacodynamic profile is characterized by moderate to low nanomolar affinity for the dopamine D2-like receptors (D2, D3, and D4) and the α2-adrenergic receptor subtypes (α2A, α2B, and α2C). As an antagonist of these Gi/o-coupled receptors, Benzquinamide's primary downstream effect is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Receptor Binding Affinity of Benzquinamide

The following tables summarize the quantitative data on Benzquinamide's binding affinity (Ki) for its primary molecular targets. The data is compiled from in vitro radioligand binding assays.

Table 1: Benzquinamide Binding Affinity for Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 4369 |

| Dopamine D3 | 3592 |

| Dopamine D4 | 574 |

Table 2: Benzquinamide Binding Affinity for α2-Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| α2A-Adrenergic | 1365 |

| α2B-Adrenergic | 691 |

| α2C-Adrenergic | 545 |

Experimental Protocols

While the exact protocols for the determination of the above Ki values are not publicly available, the following are representative experimental methodologies for the key assays used to characterize Benzquinamide's in vitro pharmacodynamics.

Radioligand Binding Assay for Dopamine and α2-Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of a test compound like Benzquinamide to its target receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Objective: To determine the inhibition constant (Ki) of Benzquinamide for dopamine (D2, D3, D4) and α2-adrenergic (α2A, α2B, α2C) receptors.

Materials:

-

Cell membranes from cell lines stably expressing the human recombinant receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, D3, D4; [3H]Rauwolscine for α2 subtypes).

-

Benzquinamide at a range of concentrations.

-

Non-specific binding competitor (e.g., Haloperidol for dopamine receptors; Phentolamine for α2-adrenergic receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of Benzquinamide.

-

In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific competitor (for non-specific binding), or a concentration of Benzquinamide.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of Benzquinamide by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of Benzquinamide by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro cAMP Functional Assay

This protocol describes a general method to assess the functional antagonism of Benzquinamide at Gi/o-coupled receptors.

Objective: To determine the effect of Benzquinamide on agonist-induced inhibition of cAMP production.

Materials:

-

A suitable cell line expressing the receptor of interest (e.g., CHO-K1).

-

A known agonist for the target receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Benzquinamide at a range of concentrations.

-

A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of Benzquinamide.

-

Stimulate the cells with a fixed concentration of the agonist in the presence of forskolin. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the Gi/o-coupled receptor agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the concentration of Benzquinamide to determine its ability to reverse the agonist-induced inhibition of cAMP production.

Caption: Workflow for a functional cAMP inhibition assay.

Signaling Pathways

Benzquinamide acts as an antagonist at dopamine D2-like and α2-adrenergic receptors. Both of these receptor families are coupled to the inhibitory G-protein, Gi/o.

Dopamine D2-like Receptor Signaling Pathway

The antagonism of D2, D3, and D4 receptors by Benzquinamide blocks the inhibitory effects of dopamine on adenylyl cyclase.[1] This leads to a disinhibition of the enzyme, resulting in increased production of cAMP from ATP.

References

Benzquinamide: A Technical Review of its Antagonistic Activity at Muscarinic and Histamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide is a pharmaceutical agent historically recognized for its antiemetic properties. Its mechanism of action has been traditionally attributed to the antagonism of muscarinic acetylcholine and histamine H1 receptors. This technical guide provides an in-depth review of the available scientific literature concerning the interaction of benzquinamide with these receptor systems. However, it is critical to note a significant discrepancy in the pharmacological profile of benzquinamide, with recent evidence suggesting its primary activity may be centered on dopamine and α2-adrenergic receptor antagonism. This document will present both the historical context and the more recent, data-driven perspectives to offer a comprehensive understanding of benzquinamide's receptor pharmacology. Due to the limited availability of quantitative data for its activity at muscarinic and histamine receptors, this paper will also detail generalized experimental protocols relevant to the characterization of such interactions.

Introduction

Benzquinamide is a discontinued antiemetic agent that was used in the management of postoperative nausea and vomiting.[1] The prevailing hypothesis for its therapeutic effect has been its ability to act as an antagonist at both muscarinic and histamine H1 receptors, thereby interfering with signaling pathways that mediate emesis.[2] However, the scientific literature presents conflicting evidence. While several sources describe benzquinamide as having antihistaminic and mild anticholinergic properties,[2] a notable study has challenged this assertion, suggesting it has been "mistakenly identified as an antagonist of histamine H1 receptors and M1-5 muscarinic acetylcholine receptors".[3] This latter source provides quantitative binding affinity data indicating that benzquinamide is an antagonist of dopamine and α2-adrenergic receptors.[3] This guide aims to consolidate the available information, highlighting the existing ambiguities and providing a framework for further investigation.

Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes, M1 through M5, which are involved in a variety of physiological processes. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[4][5]

Presumed Mechanism of Action

The anticholinergic properties of benzquinamide are thought to contribute to its antiemetic effects by blocking muscarinic receptors in the central nervous system and the gastrointestinal tract.[2][6] Antagonism of these receptors can reduce smooth muscle motility and secretions, which are factors that can contribute to nausea and vomiting.

Quantitative Data

A thorough review of the scientific literature reveals a conspicuous absence of quantitative data (e.g., Ki, Kd, IC50 values) defining the binding affinity or functional antagonism of benzquinamide at any of the five muscarinic receptor subtypes. This lack of empirical evidence makes it challenging to definitively characterize its interaction with these receptors.

Histamine Receptor Antagonism

Histamine receptors are also GPCRs and are classified into four subtypes: H1, H2, H3, and H4. The H1 receptor, in particular, is a key mediator of allergic and inflammatory responses.[7] Its activation, primarily through Gq/11 signaling, leads to various physiological effects, including smooth muscle contraction and increased vascular permeability.[8]

Presumed Mechanism of Action

The antihistaminic activity of benzquinamide is presumed to be mediated by the blockade of H1 receptors.[2] H1 receptor antagonists are well-established antiemetics, particularly for motion sickness, and their mechanism involves the inhibition of histamine-induced signaling in the brainstem vomiting center.

Quantitative Data

Similar to the muscarinic receptors, there is a lack of specific quantitative binding or functional data for benzquinamide at the histamine H1 receptor. This absence of data prevents a detailed assessment of its potency and selectivity for this target.

Alternative Pharmacological Profile: Dopamine and α2-Adrenergic Receptor Antagonism

In contrast to the presumed mechanism of action, a study by Gregori-Puigjané et al. (2012) identified benzquinamide as an antagonist of dopamine and α2-adrenergic receptors, providing the following binding affinities (Ki values)[3]:

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 4,369 |

| Dopamine D3 | 3,592 |

| Dopamine D4 | 574 |

| α2A-Adrenergic | 1,365 |

| α2B-Adrenergic | 691 |

| α2C-Adrenergic | 545 |

| Table 1: Binding affinities (Ki) of benzquinamide for dopamine and α2-adrenergic receptors.[3] |

This data suggests that benzquinamide possesses a higher affinity for α2C-adrenergic and dopamine D4 receptors compared to the other tested subtypes. The antagonism of dopamine D2 receptors is a well-established mechanism for antiemetic drugs.

Signaling Pathways

To provide a comprehensive understanding of the potential mechanisms of action of benzquinamide, the following diagrams illustrate the signaling pathways for muscarinic, histamine, dopamine D2, and α2-adrenergic receptors.

Caption: Muscarinic Receptor Signaling Pathways.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Dopamine D2 and α2-Adrenergic Receptor Signaling.

Experimental Protocols

Given the absence of specific published protocols for benzquinamide, the following section outlines a generalized methodology for a radioligand binding assay, a standard technique used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand Binding Assay (Generalized Protocol)

This protocol describes the steps to determine the binding affinity of a test compound (e.g., benzquinamide) for a target receptor (e.g., muscarinic M1 or histamine H1).

6.1.1. Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]-Pirenzepine for M1, [3H]-Mepyramine for H1)

-

Test compound (benzquinamide) at various concentrations

-

Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor)

-

Assay buffer

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

6.1.2. Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the receptor of interest.

-

Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

Incubation: Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Generalized Radioligand Binding Assay Workflow.

Discussion and Future Directions

The pharmacological profile of benzquinamide remains an area of ambiguity. While its historical classification as a muscarinic and histamine receptor antagonist persists in many databases, the lack of robust, quantitative data to support this claim is a significant gap in our understanding. The emergence of data pointing towards dopamine and α2-adrenergic receptor antagonism as its primary mechanism of action necessitates a re-evaluation of its therapeutic effects and side-effect profile.

For researchers and drug development professionals, this case highlights the importance of rigorous pharmacological characterization. Future studies on benzquinamide, should they be undertaken, should prioritize the following:

-

Comprehensive Receptor Screening: A broad panel of receptor binding and functional assays should be employed to definitively identify all molecular targets of benzquinamide and its metabolites.

-

Quantitative Functional Assays: Beyond simple binding affinity, functional assays are needed to determine whether benzquinamide acts as an antagonist, agonist, or inverse agonist at its identified targets.

-

In Vivo Correlation: The in vitro findings should be correlated with in vivo studies to understand how its interactions with various receptors contribute to its overall physiological and therapeutic effects.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzquinamide - Wikipedia [en.wikipedia.org]

- 7. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzquinamide | Adrenergic Receptor | TargetMol [targetmol.com]

Investigating the Antipsychotic Potential of Benzquinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antipsychotic drug discovery is in continuous evolution, driven by the need for therapies with improved efficacy and tolerability. While Benzquinamide was originally developed as an antiemetic, its core chemical structure, a substituted benzamide, is a well-established pharmacophore in numerous centrally acting agents. This technical guide outlines a proposed research framework for the synthesis and evaluation of novel Benzquinamide derivatives as potential antipsychotic agents. Drawing upon established methodologies for analogous benzamide compounds, this document provides a roadmap for investigating their mechanism of action, receptor engagement, and in vivo efficacy. The primary hypothesis is that structural modification of the Benzquinamide scaffold can yield derivatives with potent affinity for key CNS receptors implicated in psychosis, such as dopamine D2 and serotonin 5-HT2A receptors, thereby conferring antipsychotic activity.

Rationale for Investigation

Benzquinamide is a benzoquinoline derivative, and while its primary clinical use was as an antiemetic, the broader class of benzamides has produced successful antipsychotic drugs (e.g., amisulpride, sulpiride). These compounds typically exert their effects through antagonism of dopamine D2 receptors.[1][2] Atypical antipsychotics often exhibit a more complex pharmacology, including affinity for serotonin receptors (e.g., 5-HT2A, 5-HT1A), which is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.[3][4]

The investigation of Benzquinamide derivatives is predicated on the hypothesis that systematic chemical modifications can shift its pharmacological profile from an antiemetic to a potent antipsychotic agent with a desirable multi-receptor binding profile. The goal is to synthesize a library of derivatives and screen them for high affinity at D2 and 5-HT2A receptors, a hallmark of many atypical antipsychotics.

Synthetic Chemistry Protocols

The synthesis of novel Benzquinamide derivatives would likely proceed through standard amidation reactions, coupling a modified benzoic acid core with various amine-containing fragments. Below are generalized protocols inspired by the synthesis of other benzamide and heterocyclic carboxamide antipsychotic candidates.[5][6]

Protocol 2.1: General Synthesis of Benzamide Derivatives via Acid Chloride

-

Chlorination of Substituted Benzoic Acid: A solution of the desired substituted benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane) is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

-

Amidation: The resulting acid chloride is dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) are added, often at a reduced temperature (0 °C) to control the reaction's exothermicity. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography or recrystallization to afford the final benzamide derivative.

Protocol 2.2: Synthesis of Heterocyclic Carboxamide Analogues

-

Preparation of Heterocyclic Carboxylic Acid: The synthesis begins with a suitable heterocyclic starting material which is carboxylated using an appropriate method (e.g., lithiation followed by quenching with carbon dioxide).

-

Amide Coupling: The heterocyclic carboxylic acid (1 equivalent) is dissolved in a polar aprotic solvent like DMF. A peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and an amine base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) are added. The desired amine (1 equivalent) is then added to the mixture.

-

Reaction and Purification: The reaction is stirred at room temperature for 12-24 hours. Upon completion, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified using column chromatography.

In Vitro Pharmacological Evaluation

The initial screening of newly synthesized Benzquinamide derivatives will involve a battery of in vitro assays to determine their binding affinities for key CNS receptors and to assess their functional activity.

Protocol 3.1: Radioligand Receptor Binding Assays

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Serotonin 5-HT1A) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80 °C until use.

-

Binding Assay: In a multi-well plate, membrane preparations are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (Benzquinamide derivative).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand to determine the level of non-specific binding.

-

Data Analysis: After incubation, the membranes are collected on filter mats, and the bound radioactivity is quantified using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Preclinical Models of Antipsychotic Activity

Promising candidates from in vitro screening will be advanced to in vivo animal models to assess their antipsychotic potential and potential for motor side effects.

Protocol 4.1: Apomorphine-Induced Climbing in Mice

-

Animal Acclimatization: Male mice are housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.

-

Drug Administration: Animals are pre-treated with either the vehicle or a range of doses of the Benzquinamide derivative via an appropriate route (e.g., intraperitoneal injection). A positive control group treated with a known antipsychotic (e.g., haloperidol or risperidone) is also included.

-

Induction of Climbing Behavior: After a set pre-treatment time (e.g., 30-60 minutes), mice are administered a subcutaneous injection of the dopamine agonist apomorphine (typically 1-3 mg/kg) to induce stereotyped climbing behavior.

-

Behavioral Scoring: Immediately after apomorphine injection, mice are placed in individual wire mesh cages. Their climbing behavior is observed and scored at regular intervals (e.g., every 5 minutes for 30 minutes). A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the cage wall; 2 = four paws on the cage wall.

-

Data Analysis: The total climbing score for each animal is calculated. The ability of the test compound to reduce the apomorphine-induced climbing score compared to the vehicle-treated group is determined. The dose that produces a 50% reduction in climbing (ED50) can be calculated.[5]

Protocol 4.2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Apparatus: The test is conducted in a startle chamber that can deliver acoustic stimuli (a loud startling pulse and a weaker prepulse) and measure the whole-body startle response of the animal (typically a rat or mouse).

-

Procedure: The animal is placed in the chamber and allowed a brief acclimatization period. The session consists of multiple trial types presented in a pseudorandom order: trials with the startling pulse alone, trials with the prepulse alone, and trials where the prepulse precedes the startling pulse by a specific interval (e.g., 100 ms).

-

Drug Treatment: The effect of Benzquinamide derivatives on PPI is assessed. Often, PPI is first disrupted using a psychotomimetic agent like phencyclidine (PCP) or ketamine.[7] The ability of the test compound to reverse this disruption is then measured.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. A reversal of PCP-induced PPI deficits is indicative of potential antipsychotic efficacy.

Data Presentation: Quantitative Pharmacological Data

The following tables are templates for organizing the quantitative data that would be generated during the proposed investigation.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Benzquinamide Derivatives

| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Adrenergic α1 |

| Benzquinamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Derivative 1 | ||||

| Derivative 2 | ||||

| Derivative 3 | ||||

| Haloperidol (Ref) | ~1-2 | ~50-100 | >1000 | ~10-20 |

| Risperidone (Ref) | ~3-6 | ~0.1-0.5 | >1000 | ~1-5 |

Reference values are approximate and can vary based on experimental conditions.

Table 2: In Vivo Antipsychotic Activity and Side Effect Liability

| Compound | Apomorphine-Induced Climbing (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy/Antipsychotic) |

| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |

| Derivative 2 | |||

| Derivative 3 | |||

| Haloperidol (Ref) | ~0.05-0.1 | ~0.5-1.0 | ~10 |

| Risperidone (Ref) | ~0.1-0.2 | >10 | >50 |

The therapeutic index provides an initial assessment of the separation between the desired antipsychotic effect and motor side effects (catalepsy is a proxy for extrapyramidal symptoms).

Visualizations: Pathways and Workflows

Diagram 1: Dopamine D2 Receptor Signaling Pathway

References

- 1. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

The Ambiguous Role of Benzquinamide in D2-like Receptor Family Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzquinamide, a discontinued antiemetic agent, presents a complex and somewhat contradictory profile in the context of dopamine D2-like receptor signaling. Primarily recognized for its antihistaminic and anticholinergic properties, emerging yet limited evidence suggests a direct, albeit weak, interaction with the dopamine D2 receptor. This technical guide synthesizes the available, and at times conflicting, scientific literature to elucidate the potential role of Benzquinamide as a research tool for studying the D2-like receptor family (D2, D3, and D4). We present the sparse quantitative data, discuss the paradoxical functional characterizations, and provide illustrative experimental protocols for its further investigation. Ultimately, this whitepaper concludes that while Benzquinamide may possess some affinity for the D2 receptor, its low potency, lack of selectivity data, and ambiguous mechanism of action render it a suboptimal tool for the nuanced study of D2-like receptor signaling pathways.

Introduction: Unraveling the Pharmacological Profile of Benzquinamide

Benzquinamide is a benzoquinolizine derivative that was clinically used for the prevention and treatment of nausea and vomiting, particularly in postoperative settings.[1] Its primary mechanism of action has been attributed to its effects on histamine H1 and muscarinic acetylcholine receptors.[1] However, its classification alongside other neuroleptic antiemetics and reports of potential extrapyramidal side effects have suggested a possible interaction with the central dopamine system.

The dopamine D2-like receptor family, comprising the D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that play a critical role in a myriad of physiological processes, including motor control, motivation, and cognition. These receptors are the primary targets for antipsychotic and antiemetic drugs. The antiemetic effects of many drugs are mediated through the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. Given this, the potential for Benzquinamide to interact with D2-like receptors warrants a thorough investigation for researchers studying dopamine signaling.

Quantitative Data: A Singular and Contradictory Finding

The available quantitative data on Benzquinamide's interaction with the D2-like receptor family is exceptionally limited. A 2022 review article reported a binding affinity (pKi) for the human dopamine D2 receptor.[2] This stands as the sole piece of direct quantitative evidence in the public domain. No binding or functional data for the D3 or D4 receptor subtypes have been reported.

Table 1: Benzquinamide Binding Affinity for the Dopamine D2 Receptor

| Receptor | Ligand | pKi | Ki (µM) | Reported Functional Activity |

| Dopamine D2 | Benzquinamide | 5.4 | ~3.98 | Agonist[2] |

Note: The pKi value is derived from a single review article, and the original source of this data could not be identified.

The reported pKi of 5.4 indicates a low affinity in the micromolar range, suggesting that high concentrations of Benzquinamide would be required to occupy a significant number of D2 receptors. More perplexing is the characterization of this interaction as agonistic.[2] This is in direct contrast to the functional effects of most antiemetic drugs that target the dopamine system, which are typically D2 receptor antagonists.

The Functional Conundrum: Agonist vs. Antagonist

The functional role of Benzquinamide at the D2 receptor is a subject of conflicting information.

Evidence for Dopamine Antagonism

In vivo studies have demonstrated that Benzquinamide, along with other neuroleptic antiemetics, can block apomorphine-induced emesis in dogs and stereotyped behavior in rats. Apomorphine is a non-selective dopamine receptor agonist, and the inhibition of its effects is a classic indicator of dopamine receptor antagonism. Furthermore, the use of Benzquinamide has been associated with a risk of neurological side effects, which are characteristic of D2 receptor blockade in the nigrostriatal pathway.

The D2 Agonist Anomaly

As previously mentioned, a recent review has classified Benzquinamide as a D2 receptor agonist, albeit a weak one.[2] This classification is unusual for an antiemetic and may suggest a more complex signaling profile, such as biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). However, without further experimental data, this remains speculative.

D2-like Receptor Signaling Pathways

The D2-like receptors are canonically coupled to the Gi/o family of G-proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Illustrative Experimental Protocols

Due to the lack of specific published protocols for characterizing Benzquinamide at D2-like receptors, the following are illustrative examples of standard methodologies that would be employed for such a study.

Radioligand Binding Assay to Determine Affinity (Ki)

This experiment would be designed to determine the binding affinity of Benzquinamide for the D2, D3, and D4 receptors.

cAMP Assay to Determine Functional Activity (IC50/EC50)

This experiment would clarify whether Benzquinamide acts as an antagonist or an agonist at the D2-like receptors.

Conclusion: Benzquinamide as a Research Tool - A Critical Assessment

-

Low Affinity: The only reported binding affinity for the D2 receptor is in the micromolar range, indicating low potency.

-

Conflicting Functional Data: The literature is divided on whether Benzquinamide acts as a D2 receptor agonist or antagonist.

-

Lack of Selectivity Data: There is no available data on the binding or functional activity of Benzquinamide at the D3 and D4 receptor subtypes.

-

Primary Mechanism Elsewhere: Its more potent activity at histamine and muscarinic receptors, and potentially as a COX-2 inhibitor, would confound the interpretation of any effects observed in systems with multiple receptor types.

While Benzquinamide may have played a role in early neuropharmacological research that hinted at the importance of dopamine antagonism in emesis, its utility has been superseded by the development of highly potent and selective D2-like receptor ligands. For researchers aiming to dissect the intricate signaling pathways of the D2, D3, and D4 receptors, the use of well-characterized and selective pharmacological tools is paramount. Benzquinamide, with its ambiguous and poorly defined profile at these receptors, does not meet this standard. Further, detailed in vitro characterization would be necessary to even begin to consider its use in highly specific and controlled experimental paradigms.

References

Unlocking New Research Avenues with a Discontinued Anti-emetic: A Technical Guide to Benzquinamide

For Immediate Release

This technical guide provides a comprehensive overview of the discontinued anti-emetic drug, Benzquinamide. Aimed at researchers, scientists, and drug development professionals, this document explores the compound's core characteristics, including its mechanism of action, pharmacokinetic properties, and the rationale behind its discontinuation. By presenting a consolidated resource of quantitative data, detailed experimental protocols, and visualized signaling pathways, this guide seeks to stimulate new research avenues for this once-promising therapeutic agent.

Introduction